
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique chemical structure, which includes a pyrrole ring, a sulfonamide group, and multiple fluorine atoms. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the sulfonamide group and the fluorine atoms. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atoms or other groups in the compound can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique chemical structure.
Industry: Exploring its use in the development of new materials or chemical processes.
作用機序
The mechanism of action of Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl (S)-4-(N-(4,4-difluoro-1-hydroxybut-3-en-2-yl)sulfamoyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group.
Fluoropyrimidines: Compounds with fluorine atoms and pyrimidine rings, used in cancer treatment.
Pyrrole derivatives: Various compounds containing pyrrole rings with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which may confer unique biological activities and chemical properties.
特性
分子式 |
C12H15F3N2O5S |
|---|---|
分子量 |
356.32 g/mol |
IUPAC名 |
ethyl 4-[[(2S)-4,4-difluoro-1-hydroxybut-3-en-2-yl]sulfamoyl]-3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15F3N2O5S/c1-3-22-12(19)11-10(15)8(5-17(11)2)23(20,21)16-7(6-18)4-9(13)14/h4-5,7,16,18H,3,6H2,1-2H3/t7-/m0/s1 |
InChIキー |
GFTZAAOFOMCICP-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)N[C@H](CO)C=C(F)F)F |
正規SMILES |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)NC(CO)C=C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
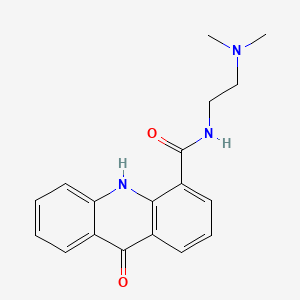
![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
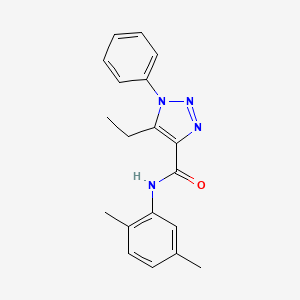
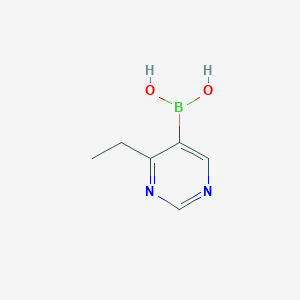
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)

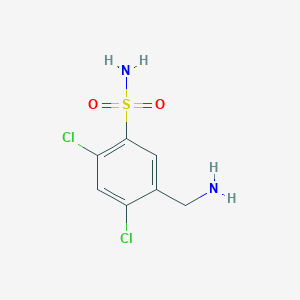
![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
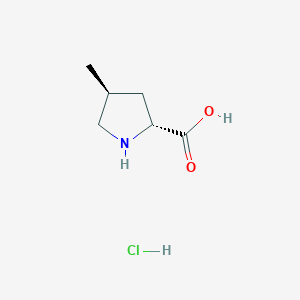
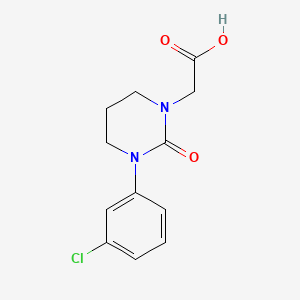
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)
![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
